![molecular formula C7H6Br2N2 B1652530 3-ブロモ-1H-ピロロ[2,3-b]ピリジン臭化水素酸塩 CAS No. 1461713-60-9](/img/structure/B1652530.png)
3-ブロモ-1H-ピロロ[2,3-b]ピリジン臭化水素酸塩
概要
説明
“3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide” is a chemical compound with the CAS Number 1461713-60-9 . It has a molecular weight of 277.95 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide .
Molecular Structure Analysis
The molecular structure of “3-bromo-1H-pyrrolo[2,3-b]pyridine” (without the hydrobromide) is available on PubChem . The compound has a molecular weight of 197.03 g/mol . The InChI code is 1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1H-pyrrolo[2,3-b]pyridine” (without the hydrobromide) are available on PubChem . The compound has a molecular weight of 197.03 g/mol , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 1 , and a rotatable bond count of 0 .
作用機序
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is the human neutrophil elastase (HNE) . HNE is a potent serine protease belonging to the chymotrypsin family and is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
The compound interacts with its target, HNE, by docking into the HNE catalytic triad Ser195-His57-Asp102 . This interaction is believed to inhibit the enzyme’s activity, thus reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of the inflammatory response, particularly in pulmonary pathologies . By inhibiting HNE, the compound can potentially alleviate symptoms associated with these conditions.
Action Environment
The action of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature , suggesting that it may be sensitive to oxygen exposure. Additionally, the compound’s effectiveness may be influenced by the pH and temperature of its environment.
実験室実験の利点と制限
The advantages of using 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide in lab experiments include its high potency and selectivity for CK2, making it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the research on 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of cancer and other diseases. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in research and drug discovery.
Conclusion
In conclusion, 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is a promising compound with potential applications in medicinal chemistry and drug discovery. Its selective inhibition of CK2 activity and induction of apoptosis in cancer cells make it an attractive candidate for the development of targeted therapies for cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
科学的研究の応用
FGFR阻害剤によるがん治療
1H-ピロロ[2,3-b]ピリジン骨格は、強力な線維芽細胞増殖因子受容体(FGFR)阻害剤の設計に使用されてきました。FGFRは様々なタイプのがんに関与することが多いため、これらの阻害剤はがん治療において重要な役割を果たす可能性があります。 この化合物の誘導体は、高い効力でFGFRを阻害することが示されており、がん患者のための新しい治療法につながる可能性があります .
抗糖尿病作用
ピロロ[2,3-b]ピリジン構造から誘導された化合物は、血糖値を下げる可能性について調査されてきました。 この応用は、高血糖症、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などの状態の予防と治療に特に関連しています .
3. 免疫応答調節のためのTNIK阻害 1H-ピロロ[2,3-b]ピリジン化合物は、Wntシグナル伝達経路に関与し、免疫応答に影響を与えるTraf2-およびNck-相互作用キナーゼ(TNIK)を阻害することが判明しています。 一部の誘導体は、1nM未満のIC50値で強力なTNIK阻害を示し、IL-2阻害の濃度依存的特性を示しました .
Safety and Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with human neutrophil elastase (HNE), a serine protease involved in inflammatory processes . The interaction between 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide and HNE is characterized by the inhibition of the enzyme’s activity, which can help in the development of anti-inflammatory drugs .
Cellular Effects
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the migration and invasion abilities of 4T1 cells, a type of breast cancer cell line . This indicates that 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide can potentially be used in cancer research to study its effects on tumor cell behavior.
Molecular Mechanism
At the molecular level, 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of human neutrophil elastase by binding to the enzyme’s active site, thereby preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like HNE, although the extent of inhibition may vary with time .
Dosage Effects in Animal Models
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical effects . Understanding these pathways is crucial for optimizing its use in research and therapeutic contexts.
Transport and Distribution
Within cells and tissues, 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, impacting its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQBIUZOGNGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-60-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)
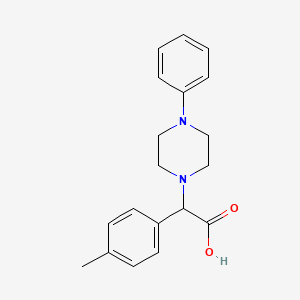
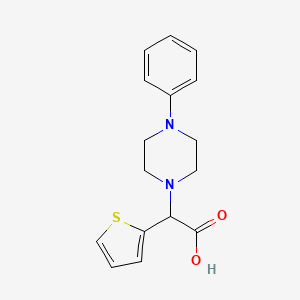
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
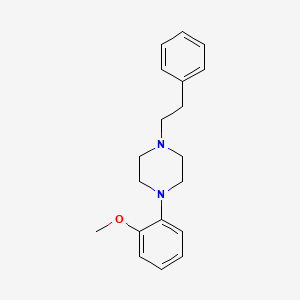
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)

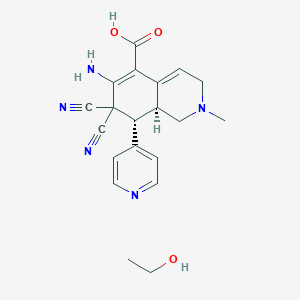
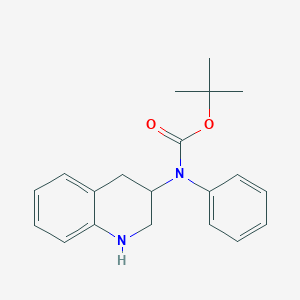
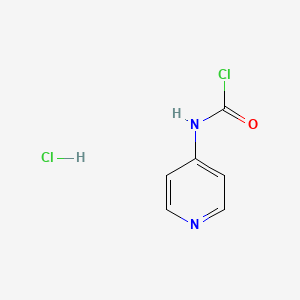
![Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B1652468.png)
